molecular formula C14H12N2O3 B188100 N-(4-Methylphenyl)-4-nitrobenzamide CAS No. 6917-08-4

N-(4-Methylphenyl)-4-nitrobenzamide

Cat. No. B188100
CAS RN: 6917-08-4
M. Wt: 256.26 g/mol
InChI Key: DGGPXDZCZMNNJB-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-4-nitrobenzamide is a chemical compound with the molecular formula C14H13NO . It is also known by other names such as p-Benzotoluidide, p-Toluoylaniline, Benzamide, N-p-tolyl-, Benzoic acid p-toluidide, N-Benzoyl-p-toluidine, and 4’-Methylbenzanilide .


Synthesis Analysis

The synthesis of N-(3-Amino-4-methylphenyl)benzamide, a similar compound, has been studied in a continuous flow microreactor system . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process was complicated due to the presence of parallel by-products and serial by-products . A kinetic model was established to calculate the selectivity and conversion of the acylation reaction .


Chemical Reactions Analysis

The chemical reactions involving N-(3-Amino-4-methylphenyl)benzamide have been studied . The compound was synthesized in a microreactor with a yield of 85.7% within 10 minutes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-Methyl-N-(4-methylphenyl)benzamide, have been reported . It has a molecular formula of C15H15NO, an average mass of 225.286 Da, and a monoisotopic mass of 225.115356 Da . Its density is 1.1±0.1 g/cm3, boiling point is 295.4±29.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .

Mechanism of Action

Target of Action

N-(4-Methylphenyl)-4-nitrobenzamide is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as benzimidazole derivatives, have been found to have diverse pharmacological effects .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes at the molecular level . The specific interactions and resulting changes would depend on the nature of the target and the biochemical environment.

Biochemical Pathways

For instance, N-(3-Amino-4-methylphenyl)benzamide, a compound with a similar structure, has been found to be a crucial building block of many drug candidates .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and efficacy .

Result of Action

Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of N-(4-Methylphenyl)-4-nitrobenzamide can be influenced by various environmental factors. For instance, nitrate ester-based compounds, which include nitrobenzamide derivatives, are known to be unstable at ambient conditions. Therefore, stabilizing agents are often incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .

properties

IUPAC Name

N-(4-methylphenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-2-6-12(7-3-10)15-14(17)11-4-8-13(9-5-11)16(18)19/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGPXDZCZMNNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343727
Record name N-(4-Methylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylphenyl)-4-nitrobenzamide

CAS RN

6917-08-4
Record name N-(4-Methylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using p-toluidine (1.19 g, 11.0 mmol) and 4-nitrobenzoic acid (1.77 g, 10.5 mmol), the procedure of Reference Example 16 was repeated to obtain 2.68 g (99.6%) of the title compound in the form of light yellow needle crystals.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Yield
99.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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